Trisodium (7-((4-chloro-6-(2-sulphoanilino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2-sulphonato(5-))cuprate(3-)
Description
This copper(III)-azo-triazine complex is a highly sulfonated coordination compound characterized by:
- A central copper ion coordinated to a naphthalene backbone functionalized with hydroxyl, methylamino, and azo groups.
- A 1,3,5-triazine ring substituted with a 2-sulphoanilino group and a chlorine atom.
- Three sodium counterions balancing the sulfonate (-SO₃⁻) and cuprate(3-) charges.
Properties
CAS No. |
94276-75-2 |
|---|---|
Molecular Formula |
C26H20ClCuN7Na3O11S3+3 |
Molecular Weight |
870.6 g/mol |
IUPAC Name |
trisodium;7-[[4-chloro-6-(2-sulfoanilino)-1,3,5-triazin-2-yl]-methylamino]-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid;copper |
InChI |
InChI=1S/C26H20ClN7O11S3.Cu.3Na/c1-34(26-30-24(27)29-25(31-26)28-17-4-2-3-5-20(17)47(40,41)42)14-6-8-16-13(10-14)11-21(48(43,44)45)22(23(16)36)33-32-18-12-15(46(37,38)39)7-9-19(18)35;;;;/h2-12,35-36H,1H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,28,29,30,31);;;;/q;;3*+1 |
InChI Key |
GKWSVHFJEXGCMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O)C4=NC(=NC(=N4)NC5=CC=CC=C5S(=O)(=O)O)Cl.[Na+].[Na+].[Na+].[Cu] |
Origin of Product |
United States |
Biological Activity
Trisodium cuprate is a complex organic compound that incorporates various functional groups, including azo and sulfonate functionalities. Its intricate structure suggests potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article will delve into the biological activity of this compound, examining its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Trisodium cuprate features multiple reactive sites that may facilitate specific biochemical interactions. The presence of copper ions in its structure is particularly noteworthy, as copper complexes are known for their diverse biological activities.
Key Structural Features
- Copper Ion : Central to its reactivity and biological activity.
- Azo Groups : May contribute to the compound's ability to interact with biological macromolecules.
- Hydroxyl and Sulfonate Groups : Enhance solubility and potential interactions with proteins and nucleic acids.
Case Studies
- Antioxidant Activity
-
Antimicrobial Effects
- Research has indicated that copper complexes can inhibit bacterial growth effectively. For instance, studies involving various copper compounds showed significant inhibition of both Gram-positive and Gram-negative bacteria . This suggests that Trisodium cuprate could be evaluated for similar antimicrobial properties.
-
Interaction with Nucleic Acids
- Copper complexes have been noted for their ability to intercalate with DNA, which can lead to enhanced understanding of their mechanisms as potential anticancer agents. Investigations into the interaction between these compounds and DNA have shown promising results in terms of binding affinity and potential therapeutic applications .
Research Findings
Comparison with Similar Compounds
Key structural features :
- The azo (-N=N-) linkage and triazine ring contribute to its stability and chromophoric properties, typical of synthetic dyes.
- Multiple sulfonate groups enhance water solubility, making it suitable for aqueous applications such as textile dyeing or ink formulations .
Structural and Functional Analogues
Tetrasodium 4-amino-6-[[5-[[4-[(3-chlorophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxy-3-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate (CAS 70528-89-1)
- Structure : Features two azo groups, a fluorinated triazine ring, and four sulfonate groups.
- Molecular formula : C₃₁H₁₈ClFN₁₀Na₄O₁₃S₄ (MW: 1013.204 g/mol).
- Higher sulfonation (four sulfonate groups vs. three) improves solubility (334 g/L at 20°C) .
Trisodium 2-[[6-[[4-fluoro-6-(methylphenylamino)-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate (CAS 70571-70-9)
- Structure: Contains a methylphenylamino-triazine group and two azo linkages.
- Molecular formula : C₃₀H₁₉FN₇Na₃O₁₀S₃ (MW: 821.68 g/mol).
- Comparison: The methylphenylamino group introduces steric hindrance, possibly reducing reactivity in dye-fiber bonding compared to the target compound’s simpler methylamino group. Lower molecular weight correlates with reduced thermal stability .
Reactive Brilliant Red M-2B (C.I. Reactive Red 194)
- Structure : Tetrasodium salt with a triazine-azo-naphthalene backbone and an ethylsulfonyl bridge.
- Key feature : The ethylsulfonyl group enhances covalent bonding with cellulose fibers in textiles.
- Comparison :
Metal-Complex Analogues
Trisodium bis(6-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2-sulphonato(3-))chromate(3-) (CAS 74920-95-9)
- Structure : Chromium(III) complex with two azo-naphthalene ligands.
- Molecular formula : C₃₂H₂₂CrN₁₀Na₃O₁₈S₂ (MW: ~1,100 g/mol).
- Comparison :
Chlorophyllinum cupreum (CI 75810)
- Structure : Trisodium copper chlorophyllin, a porphyrin-based complex.
- Comparison :
- Natural-derivative structure vs. synthetic azo-triazine design.
- Used as a green colorant in cosmetics (E141), contrasting with the target compound’s likely red/blue hue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
